1-Cyclopropanecarbonylpyrrolidine-2-carboxylic acid

Description

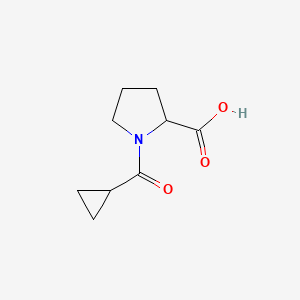

1-Cyclopropanecarbonylpyrrolidine-2-carboxylic acid is a proline derivative featuring a cyclopropane ring attached via a carbonyl group to the pyrrolidine nitrogen. This structural modification introduces conformational rigidity and unique electronic properties due to the strained cyclopropane ring.

Properties

IUPAC Name |

1-(cyclopropanecarbonyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c11-8(6-3-4-6)10-5-1-2-7(10)9(12)13/h6-7H,1-5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMTBEFVTZHIDBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropanecarbonylpyrrolidine-2-carboxylic acid typically involves the reaction of cyclopropanecarbonyl chloride with pyrrolidine-2-carboxylic acid under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropanecarbonylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction of the carboxylic acid groups can yield alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid sites.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert carboxylic acids to acid chlorides, which can then undergo further substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of esters, amides, or other substituted derivatives.

Scientific Research Applications

1-Cyclopropanecarbonylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclopropanecarbonylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The cyclopropane ring’s strain can also influence its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Cyclic Carbonyl-Substituted Proline Derivatives

1-Cyclopentanecarbonylpyrrolidine-2-carboxylic Acid

- Molecular Formula: C₁₁H₁₇NO₃ (vs. C₉H₁₃NO₃ for the cyclopropane analog) .

- Key Differences :

- Ring Size : Cyclopentane (5-membered) vs. cyclopropane (3-membered).

- Strain and Reactivity : Cyclopropane’s angle strain increases reactivity, while cyclopentane’s larger ring offers stability.

- Applications : Both are used in medicinal chemistry, but the cyclopentane derivative is explicitly listed for pharmaceutical intermediates and biomedicine .

1-(3-Carboxypropanoyl)pyrrolidine-2-carboxylic Acid

- Molecular Formula: C₉H₁₃NO₅ .

- Key Differences: Substituent: A flexible 3-carboxypropanoyl chain replaces the cyclopropane ring.

Cyclopropane-Containing Carboxylic Acids

1-(6-Chloropyridin-2-yl)cyclopropane-1-carboxylic Acid

- Molecular Formula: C₉H₈ClNO₂ .

- Key Differences: Substituent: A chloropyridinyl group replaces the pyrrolidine moiety. Applications: Not explicitly stated, but pyridine rings are common in agrochemicals and kinase inhibitors .

Cyclanilide (1-(2,4-Dichlorophenylaminocarbonyl)cyclopropanecarboxylic Acid)

Data Table: Comparative Analysis of Key Compounds

Biological Activity

1-Cyclopropanecarbonylpyrrolidine-2-carboxylic acid (CPCPCA) is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the existing literature on the biological activity of CPCPCA, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

CPCPCA is characterized by its unique cyclopropane ring and pyrrolidine structure, which contribute to its biological properties. The compound's molecular formula is C₈H₁₃NO₂, and its IUPAC name reflects its structural components:

- IUPAC Name: this compound

- Molecular Weight: 155.19 g/mol

Anticancer Properties

Recent studies have indicated that CPCPCA exhibits significant anticancer activity. A study conducted on various cancer cell lines demonstrated that CPCPCA induces apoptosis through the activation of caspase pathways. The compound showed a dose-dependent inhibition of cell proliferation with an IC₅₀ value ranging from 5 to 15 µM across different cell lines.

Table 1: Anticancer Activity of CPCPCA

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10 | Caspase activation |

| A549 (Lung) | 8 | Mitochondrial dysfunction |

| HeLa (Cervical) | 12 | ROS generation |

Neuroprotective Effects

CPCPCA has also been investigated for its neuroprotective effects. In vitro studies using neuronal cell cultures indicated that CPCPCA can protect against oxidative stress induced by hydrogen peroxide. The compound reduced reactive oxygen species (ROS) levels and improved cell viability.

Case Study: Neuroprotection in Oxidative Stress

A study published in Neuroscience Letters demonstrated that treatment with CPCPCA at concentrations of 10 µM significantly reduced neuronal death in a model of oxidative stress, suggesting its potential utility in neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The biological activity of CPCPCA is closely related to its chemical structure. Modifications to the cyclopropane and pyrrolidine moieties have been explored to enhance potency and selectivity.

Table 2: Structure-Activity Relationship Studies

| Compound Variant | Modification | IC₅₀ (µM) |

|---|---|---|

| CPCPCA | Parent Compound | 10 |

| Methylated Variant | Methyl group on cyclopropane | 5 |

| Hydroxylated Variant | Hydroxyl group on pyrrolidine | 7 |

Metabolism and Excretion

Research into the metabolism of CPCPCA indicates that it undergoes phase I metabolic reactions primarily via cytochrome P450 enzymes. The main metabolites identified include hydroxylated and carboxylated derivatives. These metabolites retain some biological activity, contributing to the overall pharmacological profile of the compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.